molecular formula C13H15FN2O2 B4846950 N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Cat. No. B4846950
M. Wt: 250.27 g/mol
InChI Key: RGCADOQEJYZTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide, also known as CPP-115, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which are known to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Mechanism of Action

N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide works by inhibiting the activity of GABA aminotransferase, which is an enzyme that breaks down GABA in the brain. By inhibiting this enzyme, N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide increases the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. This results in a decrease in the excitability of neurons, which can have therapeutic effects in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to increased inhibition of neuronal activity. It has also been shown to increase the levels of glutamate, which is an excitatory neurotransmitter. This may be due to a compensatory mechanism to counteract the increased inhibition caused by N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide. N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has several advantages for lab experiments. It is a highly specific inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. It is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which may limit its effectiveness in some experiments.

Future Directions

There are several future directions for research on N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide. One area of research is to investigate its potential therapeutic applications in humans. Clinical trials are currently underway to evaluate its efficacy in the treatment of various neurological and psychiatric disorders. Another area of research is to study its mechanism of action in more detail. This could lead to the development of more potent and selective inhibitors of GABA aminotransferase. Finally, research could be conducted to investigate the potential side effects of N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide and to develop strategies to minimize them.

Scientific Research Applications

N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various neurological and psychiatric disorders, such as epilepsy, anxiety, and addiction. It has also been shown to improve cognitive function and memory in animal models.

properties

IUPAC Name

N'-cyclopropyl-N-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O2/c14-10-3-1-9(2-4-10)7-8-15-12(17)13(18)16-11-5-6-11/h1-4,11H,5-8H2,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCADOQEJYZTQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Reactant of Route 2
Reactant of Route 2
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Reactant of Route 4
Reactant of Route 4
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Reactant of Route 5
Reactant of Route 5
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide
Reactant of Route 6
Reactant of Route 6
N-cyclopropyl-N'-[2-(4-fluorophenyl)ethyl]ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.